molecular formula C5H9ClO B1584183 2-chlorotetrahydro-2H-pyran CAS No. 3136-02-5

2-chlorotetrahydro-2H-pyran

Cat. No.: B1584183
CAS No.: 3136-02-5
M. Wt: 120.58 g/mol
InChI Key: QRECIVPUECYDDM-UHFFFAOYSA-N
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Description

2-Chlorotetrahydro-2H-pyran is an organic compound with the molecular formula C5H9ClO. It is a chlorinated derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is commonly used as a starting material in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorotetrahydro-2H-pyran can be synthesized through various methods. One common approach involves the chlorination of tetrahydropyran using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorotetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Hydroxytetrahydropyran, aminotetrahydropyran, thiotetrahydropyran.

    Oxidation: Lactones, hydroxy derivatives.

    Reduction: Tetrahydropyran.

Mechanism of Action

The mechanism of action of 2-chlorotetrahydro-2H-pyran depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxygenated products. The molecular targets and pathways involved vary based on the specific reaction and conditions .

Comparison with Similar Compounds

    Tetrahydropyran: The parent compound without the chlorine substituent.

    2-Bromotetrahydro-2H-pyran: A brominated analogue with similar reactivity but different reactivity patterns due to the bromine atom.

    2-Iodotetrahydro-2H-pyran: An iodinated analogue with distinct reactivity due to the larger iodine atom.

Uniqueness: 2-Chlorotetrahydro-2H-pyran is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and oxidation reactions. The presence of the chlorine atom enhances its reactivity compared to the parent tetrahydropyran, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chlorooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-5-3-1-2-4-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRECIVPUECYDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953400
Record name 2-Chlorooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3136-02-5
Record name 2H-Pyran, 2-chlorotetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003136025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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